molecular formula C15H13N3O B11488860 N-(pyridin-2-ylmethyl)-1H-indole-3-carboxamide

N-(pyridin-2-ylmethyl)-1H-indole-3-carboxamide

Cat. No.: B11488860
M. Wt: 251.28 g/mol
InChI Key: VWZQFESTIAXDFT-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-1H-indole-3-carboxamide is a heterocyclic compound that combines the structural features of pyridine, indole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)-1H-indole-3-carboxamide typically involves the reaction of indole-3-carboxylic acid with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

N-(pyridin-2-ylmethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a ligand for various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its structural similarity to bioactive molecules, it is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target involved .

Comparison with Similar Compounds

    N-(pyridin-2-ylmethyl)aniline: This compound shares the pyridin-2-ylmethyl group but has an aniline moiety instead of the indole.

    N-(pyridin-2-ylmethyl)benzamide: Similar to N-(pyridin-2-ylmethyl)-1H-indole-3-carboxamide but with a benzamide group.

Uniqueness: this compound is unique due to the presence of both the indole and pyridine rings, which confer distinct electronic and steric properties. This combination allows for versatile chemical reactivity and potential biological activity that is not observed in the similar compounds .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-1H-indole-3-carboxamide

InChI

InChI=1S/C15H13N3O/c19-15(18-9-11-5-3-4-8-16-11)13-10-17-14-7-2-1-6-12(13)14/h1-8,10,17H,9H2,(H,18,19)

InChI Key

VWZQFESTIAXDFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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